4-chloro-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a bicyclic compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a boronic acid functional group, which is crucial for various cross-coupling reactions in organic synthesis. The molecular formula of 4-chloro-1H-indazole-6-boronic acid is C7H6BClN2O2, and it has a molecular weight of approximately 196.4 g/mol.
4-chloro-1H-indazole-6-boronic acid can be sourced from various chemical suppliers and is classified under boronic acids, specifically those containing indazole moieties. It is often utilized as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
The synthesis of 4-chloro-1H-indazole-6-boronic acid typically involves several methods, with one prominent approach being the reaction of 4-chloro-1H-indazole with boronic acid derivatives.
The molecular structure of 4-chloro-1H-indazole-6-boronic acid features a boronic acid group attached to the indazole framework.
OB(O)C1=C2/C=N\NC2=CC(Cl)=C1
.4-chloro-1H-indazole-6-boronic acid participates in various chemical reactions primarily due to its boronic acid functionality.
The mechanism of action for 4-chloro-1H-indazole-6-boronic acid primarily revolves around its role in cross-coupling reactions.
In palladium-catalyzed reactions, the mechanism typically involves:
4-chloro-1H-indazole-6-boronic acid has significant applications in scientific research and drug development.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: